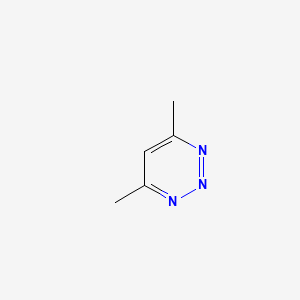

4,6-Dimethyl-1,2,3-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyltriazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-3-5(2)7-8-6-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGOZZGWFXRGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227959 | |

| Record name | 1,2,3-Triazine, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77202-09-6 | |

| Record name | 1,2,3-Triazine, 4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077202096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Triazine, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethyl 1,2,3 Triazine and Its Derivatives

Established Synthetic Routes to the 4,6-Dimethyl-1,2,3-triazine Core

The most prominent and direct method for synthesizing the 1,2,3-triazine (B1214393) core involves the oxidative ring expansion of N-aminopyrazoles. nih.gov This strategy is particularly effective for producing a variety of 1,2,3-triazine derivatives. The general approach begins with the N-amination of a corresponding pyrazole (B372694), followed by an oxidative rearrangement that expands the five-membered pyrazole ring into the six-membered 1,2,3-triazine ring. acs.org

For the synthesis of this compound, the process starts with 3,5-dimethylpyrazole (B48361). This starting material undergoes N-amination, typically using an aminating agent like hydroxylamine-O-sulfonic acid, to form 1-amino-3,5-dimethylpyrazole. nih.gov The subsequent and crucial step is the oxidation of this intermediate, which induces the ring expansion to yield the final this compound product. researchgate.net This reaction is noted to be a concerted Diels-Alder cycloaddition. rsc.org

Table 1: General Synthesis of this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | General Notes |

|---|---|---|---|---|

| 1. Amination | 3,5-Dimethylpyrazole | Hydroxylamine-O-sulfonic acid, Base (e.g., NaOH) | 1-Amino-3,5-dimethylpyrazole | The pyrazole is deprotonated by a base before the addition of the aminating agent. |

The efficiency of the oxidative ring expansion is highly dependent on the choice of oxidant and the reaction conditions, which are often substrate-dependent. acs.org While several oxidants have been reported for the transformation of N-aminopyrazoles to 1,2,3-triazines, the optimal reagent must be determined empirically for each specific substrate. acs.org

For many 1,2,3-triazine syntheses, sodium periodate (B1199274) (NaIO₄) in a biphasic system (e.g., CH₂Cl₂–H₂O) has proven to be an effective oxidant, providing good conversions. nih.govnih.gov This method, introduced by Okitani, is often more effective than earlier reported techniques. nih.gov In some cases, particularly for 4-substituted N-aminopyrazoles, NaIO₄ promotes the oxidative ring expansion efficiently, though yields can be moderate. acs.org

Alternatively, reagents like iodine (I₂) in the presence of an aqueous base such as potassium bicarbonate (KHCO₃) have been shown to provide excellent yields for certain substrates. acs.org Lead tetraacetate (LTA) is another classic oxidant used for this transformation, although modern methods often favor periodate or iodine-based systems due to their milder nature and better performance. The choice of solvent, temperature, and the use of phase-transfer catalysts can also significantly influence the reaction's outcome and yield. acs.org

Derivatization Strategies for Functionalized this compound Analogues

Functionalization of the this compound system is critical for tuning its electronic properties and reactivity, particularly for applications in cycloaddition reactions. nih.gov The strategies generally involve synthesizing a substituted pyrazole precursor and carrying it through the amination and oxidative ring expansion sequence.

| HRMS (ESI-TOF) [M+H]⁺ | Calculated: 168.0773; Found: 168.0771 | nih.gov |

Similarly, 5-Cyano-4,6-Dimethyl-1,2,3-triazine is prepared from 3,5-Dimethyl-1H-pyrazole-4-carbonitrile. nih.gov The synthesis involves an initial N-amination with hydroxylamine-O-sulfonic acid in a mixture of ethanol (B145695) and aqueous sodium hydroxide. nih.gov After the removal of ethanol, the aqueous residue containing the N-aminated intermediate is extracted and subjected to oxidative ring expansion using sodium periodate (NaIO₄) in a biphasic dichloromethane/water system. nih.gov The final product is purified by column chromatography. This two-step process affords the desired product as a white solid in a 31% yield. nih.gov

| HRMS (ESI-TOF) [M+H]⁺ | Calculated: 135.0665; Found: 135.0665 | nih.gov |

The oxidative ring expansion of N-aminopyrazoles is the cornerstone for accessing a wide array of 1,2,3-triazines. This method's success is attributed to its reliability and applicability to various pyrazole precursors, allowing for the introduction of different functional groups onto the final triazine ring. nih.govacs.org The reaction is believed to proceed through a nitrene intermediate, which initiates a nitrogen-nitrogen bond migration, effectively inserting the central nitrogen atom to form the 1,2,3-triazine ring. acs.org The choice of oxidant is critical and can range from sodium periodate (NaIO₄) to lead tetraacetate (LTA) and iodine (I₂), with NaIO₄ being particularly effective for many syntheses, including those of substituted 1,2,3-triazines. nih.govacs.org

General Synthetic Principles for 1,2,3-Triazine Systems with Potential for 4,6-Dimethyl Variants

Beyond the oxidative ring expansion of N-aminopyrazoles, other synthetic strategies exist for the construction of the 1,2,3-triazine ring system, which could potentially be adapted for 4,6-dimethyl variants. researchgate.net

One such method is the deoxygenation of 1,2,3-triazine 1-oxides. researchgate.netorganic-chemistry.org This approach uses trialkyl phosphites to efficiently remove the N-oxide oxygen under mild conditions, providing access to a range of substituted 1,2,3-triazines in high yields. researchgate.net The 1,2,3-triazine 1-oxide precursors themselves can be synthesized via the cyclocondensation of amidines with α-ketoesters or from vinyldiazoacetates. researchgate.net

Another established strategy is the intramolecular cyclization of azidoalkenoates. researchgate.net For instance, readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates can be converted to 6-aryl-1,2,3-triazine-4-carboxylate esters under mild basic conditions. organic-chemistry.org

These alternative methods highlight the versatility in synthetic approaches to the 1,2,3-triazine core. While the oxidative ring expansion of a correspondingly substituted 3,5-dimethylpyrazole remains the most direct route to this compound and its derivatives, these other principles offer potential pathways should the required pyrazole precursors be inaccessible or the ring expansion prove inefficient for a specific analogue.

Compound Index

Cyclization Reactions from Precursors

The formation of the 1,2,3-triazine ring is often achieved through the cyclization of acyclic or other heterocyclic precursors. These reactions typically involve the formation of the key nitrogen-nitrogen bonds to close the six-membered ring.

One prominent method for synthesizing substituted 1,2,3-triazines is through the oxidative ring expansion of N-aminopyrazoles. acs.org For instance, the synthesis of methyl this compound-5-carboxylate has been achieved in a two-step process starting from 3,5-dimethyl-1H-pyrazole-4-carbonitrile. nih.gov This precursor is first N-aminated, and the subsequent oxidation induces the ring expansion to the desired 1,2,3-triazine derivative. nih.gov This method highlights the utility of pyrazole derivatives as effective precursors for constructing the 1,2,3-triazine core.

Another versatile approach involves the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates. This method has been successfully employed for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters under mild, metal-free basic conditions. researchgate.netacs.org While this specific example leads to aryl-substituted triazines, the underlying principle of using diazido precursors represents a significant strategy for accessing the 1,2,3-triazine ring system.

Furthermore, the synthesis of pyrazolo[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazines, a fused bicyclic system containing the 1,2,3-triazine ring, can be achieved through the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by cyclization of the intermediate diazo compounds under acidic conditions. beilstein-journals.org This again underscores the importance of pyrazole-based precursors in the synthesis of 1,2,3-triazine derivatives.

Table 1: Examples of Cyclization Reactions for 1,2,3-Triazine Synthesis

| Precursor | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-carbonitrile | 1. N-amination 2. Oxidation | Methyl this compound-5-carboxylate | nih.gov |

| (Z)-4-Aryl-2,4-diazido-2-alkenoates | Mildly basic conditions | 6-Aryl-1,2,3-triazine-4-carboxylate esters | researchgate.netacs.org |

| 3-Amino-1H-pyrazole-4-carboxamides/carbonitriles | Diazotization, then acidic cyclization | Pyrazolo[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazines | beilstein-journals.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgsemanticscholar.org In the context of triazine synthesis, microwave irradiation has been shown to be particularly effective.

While specific microwave-assisted synthesis protocols for this compound are not extensively detailed in the provided search results, the utility of this technology for the synthesis of related heterocyclic systems is well-documented. For example, this compound itself has been used as a reactant in microwave-assisted Diels-Alder cycloadditions with enamines, a reaction that proceeds within 20 minutes to form fused pyridine (B92270) systems. researchgate.netresearchgate.net This demonstrates the compatibility of the this compound core with microwave conditions.

The rapid and efficient solvent-free synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides under microwave irradiation has also been reported. semanticscholar.org This one-pot synthesis on a solid inorganic support provides the products in good yields, showcasing the potential of MAOS for the clean and efficient construction of triazine rings. semanticscholar.org Although this example pertains to the 1,2,4-triazine (B1199460) isomer, the principles of accelerated reaction rates and improved yields under microwave irradiation are broadly applicable to the synthesis of other triazine isomers.

Table 2: Microwave-Assisted Reactions Involving Triazines

| Reactants | Reaction Type | Product | Conditions | Reference |

|---|---|---|---|---|

| This compound and enamines | Diels-Alder Cycloaddition | Fused pyridine systems | Microwave irradiation, 20 min | researchgate.netresearchgate.net |

| Fatty acid hydrazides and 1,2-diketones | One-pot synthesis | 3,5,6-Trisubstituted-1,2,4-triazines | Microwave irradiation, solvent-free, solid support | semanticscholar.org |

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

For the synthesis of 1,2,4-triazine derivatives, a one-pot condensation of amides and 1,2-dicarbonyl compounds in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate, has been developed. arkat-usa.orgresearchgate.net This method allows for the convenient preparation of substituted 1,2,4-triazines through the stepwise addition of reagents. arkat-usa.orgresearchgate.net

In the realm of 1,3,5-triazines, a one-pot, three-component reaction of imidates, guanidines, and amides or aldehydes, mediated by a base, provides a simple and efficient route to unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org This approach demonstrates the power of one-pot methodologies to construct complex heterocyclic structures from simple starting materials.

While a specific one-pot synthesis for this compound is not explicitly described in the provided search results, the synthesis of novel pyrazolyl-s-triazine derivatives has been achieved through an easy one-pot procedure. nih.gov This involves the reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of a 2-hydrazinyl-4,6-disubstituted-s-triazine. nih.gov This protocol proved to be efficient, with a shorter reaction time and high chemical yields, suggesting that similar one-pot strategies could be adaptable for the synthesis of other triazine derivatives. nih.gov

Table 3: Examples of One-Pot Syntheses for Triazine Derivatives

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| Amides, 1,2-dicarbonyl compounds, hydrazine hydrate | Substituted 1,2,4-triazines | Stepwise addition of reagents without isolation of intermediates | arkat-usa.orgresearchgate.net |

| Imidates, guanidines, amides/aldehydes | Unsymmetrical 1,3,5-triazin-2-amines | Base-mediated three-component reaction | organic-chemistry.org |

| β-Dicarbonyl compounds, N,N-dimethylformamide dimethylacetal, 2-hydrazinyl-4,6-disubstituted-s-triazine | Pyrazolyl-s-triazine derivatives | Efficient, shorter reaction time, high yield | nih.gov |

Reactivity and Reaction Mechanisms of 4,6 Dimethyl 1,2,3 Triazine

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The 1,2,3-triazine (B1214393) ring system, including 4,6-dimethyl-1,2,3-triazine, serves as an electron-deficient azadiene in inverse electron demand Diels-Alder reactions. sigmaaldrich.com In this type of cycloaddition, the diene's reactivity is governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. rsc.org Electron-donating groups on the dienophile and electron-withdrawing groups on the diene accelerate the reaction. rsc.org While electron-withdrawing substituents at the C5 position of the 1,2,3-triazine ring are known to remarkably enhance cycloaddition reactivity, substituents at the C4 and/or C6 positions, such as the methyl groups in this compound, also influence the reaction's progress and scope. acs.orgacs.org The presence of methyl groups at C4 and C6 generally slows the reaction rate compared to unsubstituted or C5-substituted 1,2,3-triazines. nih.govacs.orgorganic-chemistry.org Nevertheless, this compound remains a viable and synthetically useful heterocyclic azadiene for accessing a variety of more complex heterocyclic structures. acs.orgresearchgate.net

This compound reacts with various electron-rich dienophiles, including enamines and amidines, in a regiospecific manner to yield highly substituted nitrogen-containing heterocycles. sigmaaldrich.comacs.org These reactions typically proceed through a [4+2] cycloaddition followed by the extrusion of a stable molecule, most commonly dinitrogen (N₂), to afford an aromatized product.

The reaction of this compound with enamines is a well-established method for the synthesis of pyridine (B92270) derivatives. researchgate.net Theoretical studies using ab initio SCF-MO computational methods on the reaction between this compound and cyclopentanone (B42830) pyrrolidine (B122466) enamine predict the reaction to be a concerted Diels-Alder cycloaddition. rsc.org

Reactivity with Electron-Rich Dienophiles

Reactions with Enamines and Enamine Precursors

Formation of Fused Pyridine SystemsA significant application of the IEDDA reaction involving this compound is the synthesis of fused pyridine systems.researchgate.netWhen reacted with enamines derived from cyclic ketones, such as those from cyclopentanone or cyclohexanone, the cycloaddition-elimination sequence leads directly to the corresponding tetrahydro- or hexahydro-quinoline and -isoquinoline derivatives.researchgate.netthieme-connect.deThe use of microwave irradiation has been shown to dramatically improve this methodology over classical heating, reducing reaction times to as little as 20 minutes and providing the fused pyridine products in good yields in some cases.researchgate.netthieme-connect.deresearchgate.net

Table 1: Microwave-Assisted IEDDA Reaction of this compound with Cyclic Ketone Enamines

| Enamine Precursor | Resulting Fused Pyridine System |

| Cyclopentanone | 6,8-Dimethyl-2,3-dihydro-1H-cyclopenta[b]pyridine |

| Cyclohexanone | 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline |

Data compiled from studies on microwave-assisted synthesis. researchgate.netthieme-connect.de

Regioselectivity and Stereochemical OutcomesThe cycloaddition of enamines with substituted 1,2,3-triazines exhibits specific regioselectivity. For 1,2,3-triazines bearing substituents at C4 and/or C6, the cycloaddition mode is not altered from that of the parent compound.acs.orgThe nucleophilic β-carbon of the enamine consistently adds to the C6 position of the 1,2,3-triazine ring.acs.orgIn the case of this compound reacting with electron-rich acetylenes, mixtures of 2,4- and 2,6-dimethylpyridine (B142122) derivatives have been observed at high temperatures, suggesting the potential involvement of an azete intermediate.researchgate.netresearchgate.net

The reaction between 1,2,3-triazines and amidines is a powerful tool for pyrimidine (B1678525) synthesis. acs.org While the reaction of this compound (or its carboxylate derivative) with amidines is slower than its C5-substituted or unsubstituted counterparts, it proceeds with a broad scope, reacting with both aryl and aliphatic amidines to produce the corresponding pyrimidines in high yields. nih.govacs.org For instance, the C4/C6 dimethyl substitution slows the room-temperature reaction to require up to 24 hours for completion, compared to less than 5 minutes for the highly reactive methyl 1,2,3-triazine-5-carboxylate. nih.govacs.orgorganic-chemistry.org

The mechanism of this transformation has been a subject of detailed investigation. While often depicted as a concerted or stepwise IEDDA cycloaddition followed by a retro-Diels-Alder reaction (Path A), recent studies involving kinetic and 15N-labeling experiments, supported by computational analysis, suggest an alternative pathway. nih.govresearchgate.net This proposed mechanism involves an initial, rate-limiting nucleophilic attack of the amidine on the C4 position of the triazine, followed by N₂ elimination and subsequent cyclization to form the pyrimidine ring (Path B). nih.gov This pathway is energetically favored over the formation of a traditional Diels-Alder cycloadduct. nih.gov

Table 2: Comparison of Reactivity of Substituted 1,2,3-Triazines with Benzamidine (B55565)

| 1,2,3-Triazine Derivative | Reaction Time (at RT) | Product Type |

| Methyl 1,2,3-triazine-5-carboxylate | < 5 min | Pyrimidine |

| Methyl 4-methyl-1,2,3-triazine-5-carboxylate | ~ 5 min | Pyrimidine |

| Methyl this compound-5-carboxylate | < 24 h | Pyrimidine |

Data reflects the general trend observed in the literature for reactions in acetonitrile. nih.govacs.orgorganic-chemistry.org

Reactions with Amidines

Quantitative Analysis of Substituent Effects on Reaction Rates

The reactivity of 1,2,3-triazines in inverse electron demand Diels-Alder (IEDDA) reactions is significantly influenced by substituents on the triazine ring. A systematic study has shown that electron-withdrawing groups at the C5 position can dramatically enhance the reaction rate. For instance, the reactivity order is found to be CO₂Me > Ph > H at the C5 position. acs.org This enhancement is substantial enough to transform the otherwise modest reactivity of the parent 1,2,3-triazine into a highly reactive system with broad synthetic utility. acs.org

Conversely, the introduction of methyl groups at the C4 and C6 positions can have a variable impact. While a C4 methyl group has little effect on the reaction rate of methyl 1,2,3-triazine-5-carboxylate with amidines, the presence of both C4 and C6 dimethyl substitution slows down the reaction. nih.gov For example, the reaction of methyl 1,2,3-triazine-5-carboxylate with benzamidine is nearly instantaneous at room temperature, whereas the 4,6-dimethyl substituted analogue requires up to 24 hours for completion under similar conditions. nih.gov

Kinetic studies provide quantitative measures of these effects. The reaction of various 5-substituted 1,2,3-triazines with benzamidine revealed a large positive Hammett ρ value of +7.9, confirming the inverse electron demand nature of the reaction where electron-withdrawing substituents on the triazine accelerate the reaction. nih.gov In contrast, the reaction with substituted benzamidines yielded a Hammett ρ value of -1.50, indicating that electron-donating groups on the dienophile increase the reaction rate. nih.gov

A data table summarizing the effect of substituents on the reaction rate is provided below.

| 1,2,3-Triazine Substituent (at C5) | Relative Reactivity | Reaction Conditions |

|---|---|---|

| -CO₂Me | Very High (completes in <5 min) | 0.1 M in CH₃CN, Room Temperature |

| -Ph | Moderate | - |

| -H | Low | - |

| 4,6-dimethyl, 5-CO₂Me | Reduced (completes in <24 h) | 0.25 M, Room Temperature |

Reactions with Electron-Rich Alkynes and Acetylene Equivalents

Reactions of this compound with electron-rich acetylenes and their equivalents at high temperatures (180°C) lead to the formation of a mixture of 2,4- and 2,6-dimethylpyridine derivatives. researchgate.netresearchgate.net The formation of 2,6-dimethylpyridine derivatives is particularly noteworthy as it suggests the involvement of an azete intermediate in the reaction mechanism. researchgate.netresearchgate.net

Mechanistic Investigations of IEDDA Reactions

Distinction Between Concerted and Stepwise Cycloaddition Pathways

The mechanism of IEDDA reactions involving 1,2,3-triazines can be either concerted or stepwise, and this is influenced by both the substituents on the reactants and the solvent. researchgate.net Computational studies on the reaction between this compound and an enamine predicted a concerted Diels-Alder cycloaddition. rsc.orgresearchgate.net However, it was also noted that certain computational methods might overestimate the stability of zwitterionic intermediates, which could incorrectly suggest a stepwise mechanism. rsc.org

More recent and detailed investigations into the reaction of 1,2,3-triazines with amidines have challenged the traditional Diels-Alder pathway. acs.org Experimental and computational evidence now strongly suggests a stepwise addition/N₂ elimination/cyclization pathway. acs.org Kinetic isotope effect (KIE) studies showed a significant primary ¹²C/¹³C KIE at the C6 position of the triazine and a strong inverse secondary H/D KIE for the aromatic proton, which is consistent with a direct bond formation at C6 in the rate-determining step. acs.org A concerted or stepwise Diels-Alder mechanism was found to be inconsistent with these KIE results. acs.org

The proposed stepwise mechanism involves an initial nucleophilic attack of the amidine on the C4 or C6 position of the triazine. acs.orgnih.gov This is followed by the elimination of a dinitrogen molecule and subsequent cyclization to form the final pyrimidine product. nih.gov For the reaction between a 1,2,3-triazine and an amidine, the initial nucleophilic attack of the amidine nitrogen at C4 of the triazine leads to a zwitterionic intermediate. acs.org The subsequent steps are energetically more favorable than the formation of a second bond to complete a Diels-Alder cycloadduct. acs.org

Intermediacy of Azete Species

The formation of rearranged products in certain reactions of this compound points to the involvement of azete intermediates. researchgate.netresearchgate.net For example, in the reaction with electron-rich acetylenes, the formation of 2,6-dimethylpyridines suggests the participation of an azete compound as a key intermediate. researchgate.netresearchgate.net Similarly, in the thermal reaction with fullerene C60, one of the products, an azacyclohexadiene-fused fullerene derivative, is formed through the reaction of an intermediate azete with the fullerene cage. acs.orgacs.orgnih.gov This azete is generated by the thermal extrusion of N₂ from the triazine. acs.org

Impact of Solvent Environment on Reaction Mechanisms

The solvent environment can play a crucial role in determining the reaction mechanism of 1,2,3-triazines. Computational studies have shown that solvent effects can influence whether a reaction proceeds through a concerted or stepwise pathway. rsc.orgresearchgate.net For instance, while gas-phase calculations might predict a concerted mechanism, the inclusion of solvent effects, particularly with polar solvents, can stabilize zwitterionic intermediates, favoring a stepwise route. rsc.org

Specifically, hydrogen-bonding solvents like hexafluoroisopropanol (HFIP) have been shown to accelerate cycloadditions with enamines. researchgate.net This is attributed to the activation of the electron-deficient triazine through hydrogen bonding. researchgate.net The use of such solvents can alter the reaction mechanism from concerted to stepwise by stabilizing the charged intermediates. researchgate.net

Reactions with Fullerene C60

The thermal reaction of this compound with fullerene C60 in o-dichlorobenzene at 180°C results in the formation of two main products. acs.orgacs.orgnih.gov The first is an azacyclohexadiene-fused fullerene derivative, and the second is an open-cage fullerene derivative with an eight-membered ring orifice on the C60 cage. acs.orgacs.orgnih.gov

The formation of the azacyclohexadiene-fused derivative is believed to occur through the reaction of an intermediate azete, formed from the triazine, with the fullerene. acs.orgacs.orgnih.gov In contrast, the open-cage fullerene is thought to be formed via the addition of a diradical intermediate to the C60 cage. acs.orgacs.orgnih.gov This open-cage derivative can undergo further photochemical reaction with singlet oxygen, leading to the cleavage of a double bond at the orifice rim and the formation of a triketone derivative with a larger, 12-membered ring orifice. acs.orgacs.orgnih.gov

A data table summarizing the reaction products is provided below.

| Reactants | Reaction Conditions | Major Products | Proposed Intermediate |

|---|---|---|---|

| This compound and Fullerene C60 | o-dichlorobenzene, 180°C, 24h | Azacyclohexadiene-fused fullerene derivative | Azete |

| Open-cage fullerene with an 8-membered ring | Diradical |

Formation of Azacyclohexadiene-Fused Fullerene Derivatives

The thermal reaction of fullerene C60 with this compound in o-dichlorobenzene at high temperatures results in the formation of an azacyclohexadiene-fused fullerene derivative. acs.orgacs.org This reaction is significant as it introduces a nitrogen atom into the fullerene cage framework, potentially altering its electronic and chemical properties. acs.org

The proposed mechanism for this transformation involves the initial thermal extrusion of a nitrogen molecule (N₂) from this compound to generate a reactive intermediate known as an azete. acs.orgacs.org This azete intermediate then participates in a [4+2] cycloaddition reaction with the electron-deficient double bond of the C60 fullerene. acs.orgacs.org This cycloaddition leads to an intermediate which subsequently undergoes a ring enlargement to yield the final azacyclohexadiene-fused fullerene derivative. acs.org

The reaction is typically carried out by heating a solution of C60 and an excess of this compound. acs.orgacs.org Following the reaction, the product mixture is subjected to chromatographic separation to isolate the azacyclohexadiene-fused derivative from unreacted C60 and other byproducts. acs.orgacs.org

Interactive Data Table: Reaction Conditions and Yields for Azacyclohexadiene-Fused Fullerene Derivative Formation

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Fullerene C60 | This compound (3 equiv.) | o-Dichlorobenzene | 180 | 24 | Azacyclohexadiene-fused fullerene derivative | 10 |

Data sourced from studies on the thermal reaction of fullerene C60 with this compound. acs.orgacs.org

Generation of Open-Cage Fullerene Structures

In the same thermal reaction between fullerene C60 and this compound, alongside the fused derivative, an open-cage fullerene derivative with an eight-membered ring orifice is also formed. acs.orgacs.orgnih.gov This discovery is particularly noteworthy as it represents a method for the "molecular surgery" of fullerenes, creating openings in the cage structure. kyoto-u.ac.jprubingroup.org

The formation of this open-cage structure is believed to proceed through a different pathway involving a diradical intermediate. acs.orgacs.orgnih.gov Subsequent to its formation, this open-cage fullerene can undergo further reactions. For instance, a photochemical reaction with singlet oxygen leads to the cleavage of a double bond at the orifice rim, expanding it to a twelve-membered ring and affording a triketone derivative. acs.orgacs.orgnih.gov

The isolation of the open-cage fullerene is achieved through flash chromatography on silica (B1680970) gel, which also appears to play a role in the final steps of its formation, likely through hydrolysis of an intermediate. acs.orgacs.org

Interactive Data Table: Products from the Thermal Reaction of C60 and this compound

| Product | Description | Yield (%) |

| Azacyclohexadiene-fused fullerene derivative | A fullerene with a nitrogen-containing six-membered ring fused to the cage. | 10 |

| Open-cage fullerene derivative | A fullerene with an eight-membered ring opening on the cage. | 7 |

| Unchanged C60 | --- | 30 |

Yields are based on the initial amount of C60 used in the reaction. acs.orgacs.org

Proposed Involvement of Diradical Intermediates

The generation of the open-cage fullerene is rationalized by a mechanism involving diradical intermediates. acs.orgacs.orgnih.gov It is proposed that before the extrusion of N₂ to form the azete, a diradical is generated from the 1,2,3-triazine. acs.org This diradical is thought to undergo a 1,3-hydrogen shift to form a rearranged 1,4-diradical intermediate. acs.org

This rearranged diradical then adds to the C60 cage. acs.orgacs.orgnih.gov This initial addition is followed by a series of multistep rearrangements. acs.org These complex rearrangements, which surprisingly occur in a one-pot reaction and during chromatographic purification, ultimately lead to the open-cage structure. acs.org The proposed pathway includes the formation of an imine, isomerization to a 2-aminodiene, an intramolecular [4+4] cycloaddition, and a retro[2+2+2] reaction to produce an open-cage enamine, which is then converted to the final open-cage imine. acs.org

Other Chemical Transformations

Beyond its reactions with fullerenes, this compound engages in other significant chemical transformations, including nucleophilic substitutions and functional group interconversions.

Nucleophilic Substitution Patterns (Zincke-like reactions)

1,2,3-Triazines are susceptible to nucleophilic attack. nih.gov Specifically, they can undergo Zincke-like reactions with secondary amines. wikipedia.org In the case of the parent 1,2,3-triazine, this reaction proceeds via nucleophilic addition of the amine to the C4 position of the triazine ring. nih.gov This is followed by the in-situ loss of a nitrogen molecule and subsequent hydrolysis of the resulting imine to yield β-aminoenals. nih.gov This reaction occurs under mild conditions and does not require any additives. nih.gov

While the direct Zincke-like reaction on this compound is not explicitly detailed in the provided context, the general reactivity pattern of 1,2,3-triazines suggests its potential for such transformations. The presence of methyl groups at the C4 and C6 positions would likely influence the site and rate of nucleophilic attack. nih.gov It has been noted that C4 and C6 disubstitution on a 1,2,3-triazine can redirect nucleophilic addition to the C5 position. nih.gov

Functional Group Interconversions on the Triazine Core

The 1,2,3-triazine core can be a platform for various functional group interconversions. While specific examples for the 4,6-dimethyl derivative are not extensively covered, general methodologies for triazine functionalization are relevant. For instance, the deoxygenation of 1,2,3-triazine 1-oxides using trialkyl phosphites is an efficient method to synthesize 1,2,3-triazine derivatives. organic-chemistry.org This suggests that if a this compound 1-oxide were available, it could be a precursor to other functionalized analogs.

Additionally, the conversion of a carboxy group into a 4,6-dimethoxy-1,3,5-triazine has been demonstrated for other systems, highlighting the potential for modifying substituents on the triazine ring. organic-chemistry.org Although this example pertains to the 1,3,5-triazine (B166579) isomer, it illustrates the broader principle of functional group manipulation on triazine scaffolds.

Theoretical and Computational Studies on 4,6 Dimethyl 1,2,3 Triazine

Electronic Structure and Molecular Orbital Analysis

The electronic structure and molecular orbital characteristics of 4,6-dimethyl-1,2,3-triazine have been investigated through various computational methods to understand its reactivity and chemical behavior.

Application of Density Functional Theory (DFT) and Ab Initio Methods

Ab initio and Density Functional Theory (DFT) methods are fundamental in the computational study of this compound. rsc.orgrsc.orgpsu.edu These methods provide a detailed understanding of the molecule's electronic and geometric properties. For instance, ab initio Self-Consistent Field-Molecular Orbital (SCF-MO) calculations have been employed to study the reaction between this compound and enamines. rsc.orgrsc.orgpsu.edu These studies have been crucial in predicting reaction mechanisms, such as whether a reaction proceeds via a concerted or stepwise pathway. rsc.orgpsu.edu

DFT calculations, often using functionals like B3LYP, have been utilized to optimize the molecular geometry and investigate the electronic properties of related triazine derivatives. bohrium.comtandfonline.com These calculations are instrumental in confirming experimental data, such as those obtained from X-ray diffraction, and providing a more profound insight into the molecular structure. bohrium.comtandfonline.com For example, in studies of similar triazine systems, DFT has been used to calculate structural parameters, which were then compared with experimental values to validate the computational model. bohrium.comtandfonline.com

The choice of computational method can significantly influence the predicted outcomes. For example, Hartree-Fock methods have been noted to sometimes favor stepwise mechanisms, a tendency that can be corrected by using higher levels of theory or DFT methods like B3LYP, which provide more accurate descriptions of dipole moments and relative energies of different mechanistic pathways. psu.edu

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The interaction between the HOMO of one reactant and the LUMO of another is a primary factor in determining the feasibility and nature of a chemical reaction. wikipedia.org

In the context of triazine derivatives, FMO analysis helps in understanding their role in cycloaddition reactions. For instance, 1,2,3-triazines can act as dienes in inverse-demand Diels-Alder reactions with electron-rich dienophiles. psu.edu The energies of the HOMO and LUMO, and the gap between them, are critical in explaining the reactivity and stability of these compounds. bohrium.com A large HOMO-LUMO gap generally indicates high stability and lower reactivity. bohrium.com Computational studies on related triazine systems have calculated these orbital energies to predict their chemical behavior. bohrium.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. bohrium.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For derivatives of triazine, MEP analysis has been employed to identify the reactive sites. bohrium.com For example, in a study of (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine, the MEP map showed that the negative potential was located around the nitrogen atoms of the triazine ring, indicating these as likely sites for electrophilic interaction. tandfonline.com Conversely, positive potential regions are often found around hydrogen atoms. tandfonline.com This information is invaluable for understanding intermolecular interactions and predicting the initial steps of a reaction mechanism. bohrium.comtandfonline.com

Computational Mechanistic Elucidation

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify key structures and determine the most likely reaction pathways.

Characterization of Transition States and Intermediates

A critical aspect of mechanistic studies is the identification and characterization of transition states (TSs) and intermediates. cuny.edu Transition states represent the highest energy point along a reaction coordinate, while intermediates are temporary, stable species formed during the reaction.

Computational studies on the reactions of this compound, such as its Diels-Alder reaction with enamines, have focused on locating these stationary points on the potential energy surface. psu.edu For example, in the reaction with cyclopentanone (B42830) pyrrolidine (B122466) enamine, both concerted and stepwise mechanisms were investigated. The stepwise mechanism involves a zwitterionic intermediate. rsc.orgpsu.edu The stability of this intermediate and the energy of the transition states leading to and from it are crucial in determining the preferred reaction pathway. rsc.orgpsu.edu Calculations at different levels of theory (e.g., Hartree-Fock vs. B3LYP) can yield different predictions about the nature of the mechanism. psu.edu Vibrational frequency calculations are also essential to confirm that an optimized structure is indeed a minimum (an intermediate or reactant/product) or a first-order saddle point (a transition state). cuny.edu

Energy Profile Determination for Reaction Pathways

Once the reactants, intermediates, transition states, and products have been identified and their geometries optimized, an energy profile for the reaction pathway can be constructed. cuny.edu This profile plots the relative Gibbs free energy of the various species along the reaction coordinate, providing a visual representation of the energetic feasibility of the proposed mechanism.

For the reaction of this compound, computational studies have determined the activation energies and reaction energies for different potential pathways. psu.edu For instance, the energy profile for the Diels-Alder reaction with an enamine was calculated at the B3LYP/6-31G* level, illustrating the energy changes as the reactants approach, form the transition state, and proceed to the product. psu.edu These profiles can also incorporate the effects of solvents on the reaction energetics, which can be significant, especially for reactions involving charged intermediates. rsc.orgpsu.edu The calculated energy barriers can then be compared with experimental kinetic data to validate the proposed mechanism. acs.org

Solvent Effects Modeling (e.g., Self-Consistent Reaction Field Methods)

The influence of solvents on the chemical behavior of this compound has been a subject of theoretical investigation, particularly in the context of its reactions. rsc.orgpsu.edu To model these effects, Self-Consistent Reaction Field (SCRF) methods are commonly employed. psu.edugriffith.edu.au These models treat the solvent as a continuous medium with a specific dielectric constant (ε), surrounding a solute-containing cavity. scispace.com This approach, often implemented as the Polarizable Continuum Model (PCM), allows for the calculation of molecular properties in solution by accounting for the mutual polarization of the solute and the solvent. scispace.compublish.csiro.auresearchgate.net

In a computational study on the reaction between this compound and cyclopentanone pyrrolidine enamine, solvent effects were estimated using the Onsager model, a type of SCRF method. psu.edu The calculations were performed in the gas phase as well as in three different solvents to assess their impact on the reaction profile: piperidine (B6355638) (ε = 5.8), chloroform (B151607) (ε = 4.81), and o-dichlorobenzene (ODCB) (ε = 9.93). psu.edu Such studies are crucial as they can reveal whether a reaction proceeds through a concerted or stepwise mechanism, which can be influenced by the polarity of the solvent. For instance, SCRF methods based on multipole expansions can sometimes overestimate the stability of charged, zwitterionic intermediates, which may incorrectly favor a stepwise mechanism at certain levels of theory like Hartree-Fock. rsc.orgpsu.edu Higher levels of theory, such as B3LYP, often provide a more accurate evaluation of the relative stabilities of different mechanistic pathways. psu.edu

Kinetic Stability and Isomerization Pathways

The kinetic stability of this compound, particularly its resistance to thermal decomposition and isomerization, has been explored through computational methods. These studies investigate the energy barriers associated with various transformation pathways, providing a measure of the molecule's stability. A significant isomerization pathway examined for 1,2,3-triazines is the transformation into a bicyclic, non-aromatic Dewar-type isomer. psu.edu

The stability of related triazine systems has also been shown to be highly dependent on the electron density of the triazine ring. psu.edu Theoretical calculations for this compound reveal that its conversion to other forms is an energetically demanding process, underscoring its relative kinetic stability under certain conditions. psu.edu

Activation energies (Ea) are critical parameters for understanding the kinetics of chemical reactions, including isomerization. For this compound, computational studies have quantified the energy required to initiate its thermal decomposition and isomerization. The isomerization to a Dewar triazine intermediate is shown to be a very high-energy process, with a calculated activation energy of approximately 100 kcal/mol. psu.edu This high barrier is attributed to the significant loss of aromaticity as the planar triazine ring contorts into the strained bicyclic Dewar structure. psu.edu

The table below presents calculated activation and reaction energies for the initial steps of the thermal decomposition of this compound, proceeding via a Dewar triazine intermediate, at various levels of theory. psu.edu

| Level of Theory | Activation Energy (TS0) (kcal/mol) | Reaction Energy (INT0) (kcal/mol) |

| HF/6-31G | 100.8 | 68.9 |

| B3LYP/6-31G | 99.8 | 68.9 |

| B3LYP(L1A1)/6-31G* | 98.9 | 69.1 |

| Data sourced from a computational study on the reaction mechanism of this compound. psu.edu TS0 represents the transition state to the Dewar triazine, and INT0 represents the Dewar triazine intermediate itself. |

The isomerization of this compound to its Dewar valence isomer represents a key theoretical pathway in its thermal chemistry. psu.edu Computational models have located the transition state for this reaction and characterized the structure of the resulting Dewar triazine intermediate. psu.edu The process is highly endothermic, with the Dewar isomer being calculated to lie about 69 kcal/mol higher in energy than the aromatic 1,2,3-triazine (B1214393). psu.edu

This high energy is a direct consequence of the loss of aromatic stabilization and the introduction of significant ring strain in the bicyclic structure. psu.edu Following its formation, the Dewar triazine intermediate can undergo a subsequent, much lower energy step involving the loss of a nitrogen molecule (N₂), which ultimately leads to the formation of a pyridine (B92270) ring. psu.edu This theoretical pathway helps to explain the products observed in certain high-energy reactions of 1,2,3-triazines.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to calculate electronic absorption and emission spectra, while standard DFT and Hartree-Fock methods can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. publish.csiro.aubohrium.commdpi.com

While detailed computational predictions for the parent this compound are not extensively published, experimental spectroscopic data for closely related derivatives provide a benchmark for what such predictions aim to reproduce. The spectroscopic characteristics of methyl this compound-5-carboxylate and 5-cyano-4,6-dimethyl-1,2,3-triazine have been reported, offering insight into the spectral features of the core heterocyclic structure. nih.gov

The following table summarizes the key experimental spectroscopic data for these derivatives.

| Compound | ¹H NMR (600 MHz, CDCl₃) δ (ppm) | ¹³C{¹H} NMR (150 MHz, CDCl₃) δ (ppm) | IR (film) ν̃ₘₐₓ (cm⁻¹) |

| Methyl this compound-5-carboxylate | 4.02 (s, 3H), 2.72 (s, 6H) | 165.4, 155.8, 122.7, 53.4, 20.5 | 1735, 1540, 1438, 1299, 1203, 1090 |

| 5-Cyano-4,6-dimethyl-1,2,3-triazine | 2.91 (s, 6H) | 160.0, 112.5, 107.3, 21.3 | 2933, 2232, 1540, 1394, 1266, 1241 |

| Data sourced from a study on the reaction scope of 1,2,3-triazine derivatives. nih.gov |

These experimental values serve as crucial validation points for theoretical models that predict spectroscopic properties, ensuring the computational methods accurately reflect the molecule's electronic and geometric structure.

Advanced Spectroscopic and Structural Characterization of 4,6 Dimethyl 1,2,3 Triazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.

While specific spectral data for the parent 4,6-dimethyl-1,2,3-triazine is not detailed in the reviewed literature, extensive data is available for its close derivatives, providing significant insight into the expected spectral features. For instance, in methyl this compound-5-carboxylate, the two methyl groups (CH₃) at positions 4 and 6 are chemically equivalent and appear as a single sharp signal in the ¹H NMR spectrum. nih.gov The carbon atoms of these methyl groups also show a corresponding single resonance in the ¹³C NMR spectrum. nih.gov The triazine ring carbons have distinct chemical shifts that are characteristic of their position within the heterocyclic aromatic system.

The following tables summarize the ¹H and ¹³C NMR data for key derivatives of this compound, which are instrumental in understanding the spectroscopy of the parent compound.

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Assignment |

| Methyl this compound-5-carboxylate nih.gov | CDCl₃ | 600 | 2.72 (s, 6H) | 4,6-di-CH₃ |

| 4.02 (s, 3H) | OCH₃ | |||

| 5-Cyano-4,6-dimethyl-1,2,3-triazine nih.gov | CDCl₃ | 600 | 2.91 (s, 6H) | 4,6-di-CH₃ |

Note: s = singlet, 6H = integration for 6 protons.

Interactive Data Table: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Assignment |

| Methyl this compound-5-carboxylate nih.gov | CDCl₃ | 150 | 20.5 (s, 2C) | 4,6-di-CH₃ |

| 53.4 | OCH₃ | |||

| 122.7 | C5 | |||

| 155.8 (s, 2C) | C4, C6 | |||

| 165.4 | C=O | |||

| 5-Cyano-4,6-dimethyl-1,2,3-triazine nih.gov | CDCl₃ | 150 | 21.3 (s, 2C) | 4,6-di-CH₃ |

| 107.3 | C5 | |||

| 112.5 | CN | |||

| 160.0 (s, 2C) | C4, C6 |

Note: s = singlet, 2C = signal represents two carbons.

Two-Dimensional (2D) NMR Correlations

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further structural detail by revealing correlations between nuclei. ucl.ac.uk

COSY experiments identify scalar (J-coupling) interactions between protons, typically through two or three bonds. In the context of this compound, a COSY spectrum would be relatively simple due to the lack of adjacent protons, but it would confirm the absence of coupling for the methyl and ring protons.

NOESY experiments detect through-space interactions between protons that are in close proximity (< 5 Å). ucl.ac.uk This is particularly useful for establishing stereochemistry and conformation. For complex triazine derivatives, NOESY can reveal polarization transfer between different rotamers in equilibrium. tdx.cat For this compound, a NOESY spectrum could show correlations between the protons of the methyl groups and the C5-proton, confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. utdallas.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition. thermofisher.com This technique is crucial for confirming the identity of newly synthesized compounds. The precise mass of derivatives of this compound has been successfully determined using HRMS with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) analyzer. nih.gov The experimentally found mass values show excellent agreement with the calculated masses, confirming their elemental formulas. nih.gov

Interactive Data Table: HRMS Data for this compound Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

| Methyl this compound-5-carboxylate | C₇H₉N₃O₂ | [M+H]⁺ | 168.0773 | 168.0771 | nih.gov |

| 5-Cyano-4,6-dimethyl-1,2,3-triazine | C₆H₆N₄ | [M+H]⁺ | 135.0665 | 135.0665 | nih.gov |

Direct Insertion Probe Mass Spectrometry (DIP-MS)

Direct Insertion Probe Mass Spectrometry (DIP-MS) is a sample introduction technique where a solid or liquid sample is placed on a probe that is inserted directly into the ion source of the mass spectrometer. spectroscopyonline.com The probe is heated, causing the sample to vaporize and subsequently ionize, typically by electron impact (EI). spectroscopyonline.comresearchgate.net This method is particularly useful for analyzing compounds that are not easily amenable to gas chromatography (GC), such as those with low volatility or thermal lability. jeol.com

The analysis of triazine compounds has been performed using DIP-MS, where the sample is heated on the probe under a high vacuum. mdpi.com This process allows for the detection of components as a function of their volatility and boiling point, effectively acting as a fractional distillation within the mass spectrometer. spectroscopyonline.com For this compound, DIP-MS would be expected to show a strong molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns resulting from the cleavage of the triazine ring and methyl groups.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy states. tanta.edu.eg The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups and bond types. libretexts.org

The IR spectrum of a triazine derivative contains characteristic absorption bands related to the vibrations of the heterocyclic ring and its substituents. The triazine ring itself typically exhibits intense absorption bands from C=N and C=C stretching vibrations in the 1500–1600 cm⁻¹ region. mdpi.come3s-conferences.org

Analysis of derivatives provides insight into the expected spectrum of this compound. The IR spectra of both methyl this compound-5-carboxylate and 5-cyano-4,6-dimethyl-1,2,3-triazine show a distinct band around 1540 cm⁻¹, which is likely attributable to the stretching vibrations of the triazine ring. nih.gov The C-H stretching of the methyl groups is also expected in the 2850-3000 cm⁻¹ region. libretexts.org

Interactive Data Table: Key IR Absorption Bands for this compound Derivatives

| Compound | Wavenumber (ṽ/cm⁻¹) | Assignment | Reference |

| Methyl this compound-5-carboxylate | 1735 | C=O Stretch (Ester) | nih.gov |

| 1540 | Triazine Ring Vibration | nih.gov | |

| 1299, 1203, 1090 | C-O, C-N Stretches | nih.gov | |

| 5-Cyano-4,6-dimethyl-1,2,3-triazine | 2933 | C-H Stretch (Methyl) | nih.gov |

| 2232 | C≡N Stretch (Nitrile) | nih.gov | |

| 1540 | Triazine Ring Vibration | nih.gov | |

| 1394, 1266, 1241 | C-C, C-N Stretches | nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state material. For the this compound system, the molecular architecture has been elucidated through the analysis of its carboxylate derivative, methyl this compound-5-carboxylate.

Detailed research has reported the synthesis and structural determination of this compound, providing crucial insights into the geometry and packing of this triazine core. nih.gov The crystallographic data confirms the planar nature of the 1,2,3-triazine (B1214393) ring and details the orientation of the methyl and carboxylate substituents. The structure was determined by single-crystal X-ray diffraction, and the corresponding data has been deposited with the Cambridge Crystallographic Data Centre (CCDC). nih.gov

The table below summarizes the key identification and deposition information for this crystal structure analysis.

| Compound | CCDC Deposition Number | Reference |

|---|---|---|

| Methyl this compound-5-carboxylate | 2069830 | nih.govacs.org |

The availability of this crystallographic data is vital for computational modeling and for understanding the structure-property relationships that govern the chemical reactivity and physical properties of this heterocyclic system. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

The electronic properties of the this compound system can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy, which measures the absorption of light by the molecule, and photoluminescence studies, which characterize the emission of light from its excited states.

For methyl this compound-5-carboxylate, its characterization as a purple solid indicates that it absorbs light in the visible region of the electromagnetic spectrum, a property attributed to its conjugated electronic structure. nih.gov While this observation confirms the presence of chromophoric character, detailed UV-Vis absorption spectra, including specific maxima (λmax) and molar absorptivity values, are not extensively reported in the surveyed literature.

Furthermore, specific photoluminescence or fluorescence data for this compound or its immediate derivatives are not available in the reviewed scientific papers. Studies on other, more complex 1,2,3-triazine systems, such as 2,5-dihydro-1,2,3-triazines, have reported fluorescence properties, but these molecules are structurally distinct and their photophysical behavior cannot be directly extrapolated to the this compound core.

The table below summarizes the available electronic property information.

| Compound | Observed Property | Inference | Reference |

|---|---|---|---|

| Methyl this compound-5-carboxylate | Purple Solid | Absorbs light in the visible spectrum. | nih.gov |

Further research would be required to fully characterize the UV-Vis absorption and potential photoluminescence of this compound and its derivatives.

Advanced Research Applications and Material Science Integration of Triazine Frameworks

Strategic Building Blocks in Organic Synthesis

4,6-Dimethyl-1,2,3-triazine has been identified as a valuable precursor in the synthesis of complex organic molecules, particularly heterocyclic systems. Its reactivity in inverse electron-demand Diels-Alder reactions allows for the construction of new ring systems that are prevalent in many biologically active compounds and functional materials.

Construction of Substituted Pyridine (B92270) and Pyrimidine (B1678525) Architectures

The electron-deficient nature of the 1,2,3-triazine (B1214393) ring system makes it an excellent diene for inverse electron-demand Diels-Alder reactions, a powerful strategy for the synthesis of various nitrogen-containing heterocycles. Specifically, this compound has been utilized in the construction of substituted pyridine and pyrimidine frameworks.

In the synthesis of fused pyridine systems, this compound undergoes a Diels-Alder cycloaddition with enamines derived from cyclic ketones. researchgate.net This reaction is significantly accelerated under microwave irradiation, reducing the reaction time to as little as 20 minutes. This method provides an efficient route to fused pyridine derivatives, which are common structural motifs in pharmaceuticals and agrochemicals. researchgate.net

For the construction of pyrimidine architectures, a comprehensive study on the reaction of a closely related derivative, methyl this compound-5-carboxylate, with a wide range of alkyl and aryl amidines has been conducted. nih.gov These reactions proceed cleanly at room temperature to afford the corresponding pyrimidines in high yields. nih.gov It was observed that the presence of the C4 and C6 dimethyl groups on the triazine ring slows down the reaction rate compared to the unsubstituted parent 1,2,3-triazine. nih.gov Despite the reduced reactivity, the reactions still proceed efficiently, demonstrating the robustness of this synthetic route. The reaction is believed to proceed via an inverse electron-demand Diels-Alder mechanism, showcasing the utility of the this compound scaffold in accessing substituted pyrimidines. nih.govmdpi.com

| Reactant with this compound Derivative | Resulting Heterocyclic Architecture | Key Reaction Type | Noteworthy Observations |

|---|---|---|---|

| Enamines (from cyclic ketones) | Fused Pyridines | Inverse Electron-Demand Diels-Alder | Reaction accelerated by microwave irradiation. researchgate.net |

| Amidines | Substituted Pyrimidines | Inverse Electron-Demand Diels-Alder | Dimethyl substitution slows the reaction but high yields are maintained. nih.gov |

Access to Complex Heterocyclic Compounds and Alkaloid Derivatives

Contributions to Bioorthogonal Ligation Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While various triazine isomers, particularly 1,2,4-triazines and 1,2,4,5-tetrazines, have been extensively studied and utilized in bioorthogonal ligation reactions, there is currently no specific research available that documents the contribution or application of this compound in this field. The reactivity profile of 1,2,3-triazines in cycloaddition reactions suggests potential for such applications, but this remains an area for future investigation.

Catalytic Applications of Triazine-Based Systems

The incorporation of triazine scaffolds into ligands and framework materials for catalytic applications is an active area of research. The nitrogen atoms in the triazine ring can act as coordination sites for metal centers, and the tunable electronic properties of the ring can influence the catalytic activity.

Design of Triazine Ligands for Metal-Mediated Catalytic Transformations

The design of ligands is crucial for controlling the reactivity and selectivity of metal-mediated catalytic transformations. While diazine and triazine cores are recognized as viable building blocks for ligand design, specific research on the design and application of ligands derived from this compound for metal-mediated catalysis is not found in the current scientific literature. The potential of this specific triazine isomer to act as a ligand in catalytic systems is a yet-to-be-explored area of research.

Development of Covalent Triazine Frameworks (CTFs) as Heterogeneous Catalysts

Covalent triazine frameworks (CTFs) are a class of porous organic polymers with high thermal and chemical stability, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. nih.govmdpi.comrsc.orgnih.govrsc.org The synthesis of CTFs typically involves the trimerization of nitrile-functionalized monomers or the polycondensation of monomers with pre-formed triazine rings (commonly 1,3,5-triazine (B166579) derivatives like cyanuric chloride). nih.govmdpi.comrsc.org A thorough review of the literature reveals no studies on the use of this compound as a building block for the development of covalent triazine frameworks. The synthesis of CTFs from 1,2,3-triazine precursors is not a currently established method.

Application in Electrocatalysis and Photocatalysis

Triazine-based frameworks have emerged as significant materials in the fields of electrocatalysis and photocatalysis due to their unique electronic properties, high nitrogen content, and robust, porous structures. rsc.orgrsc.org These characteristics make them suitable for facilitating various chemical transformations. In photocatalysis, the conjugated π-system of the triazine rings allows for efficient absorption of visible light and subsequent generation of electron-hole pairs, which are crucial for driving photocatalytic reactions. nih.govrsc.org The structural and electronic properties of these frameworks can be readily tuned, which allows for the optimization of their light-harvesting capabilities and charge separation efficiency. nih.gov

In electrocatalysis, triazine-based materials, particularly Covalent Triazine Frameworks (CTFs), serve as promising platforms for catalytic reactions. Their high surface area and porous nature facilitate the diffusion of reactants and exposure of active sites. rsc.org The nitrogen atoms within the triazine rings can act as active centers or can effectively anchor single metal atoms, creating highly efficient and stable electrocatalysts. nih.gov These materials are being explored for a range of green energy applications, leveraging their stability and efficiency under electrochemical conditions. rsc.org

Specific Catalytic Reactions (e.g., HER, OER, CO2RR, Nitrogen Fixation)

The versatility of triazine-based catalysts is demonstrated by their application in several key electrochemical reactions essential for renewable energy systems. rsc.org

Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER): Triazine frameworks have been investigated as metal-free electrocatalysts for both HER and OER, the two half-reactions of water splitting. The nitrogen-rich structure is believed to provide active sites that can facilitate the adsorption of water and reaction intermediates, promoting the generation of hydrogen and oxygen. rsc.org

CO2 Reduction Reaction (CO2RR): Converting carbon dioxide into valuable fuels and chemicals is a critical area of research. Triazine frameworks have shown significant promise as catalysts for CO2RR. rsc.org They can act as supports for single metal atoms (like Ni or Co), creating coordinatively unsaturated metal sites that are highly active for reducing CO2 to carbon monoxide (CO) or other products like formate. nih.govresearchgate.net For instance, a nickel-modified CTF demonstrated a Faradaic efficiency for CO formation reaching 90% at –0.8 V versus RHE. nih.gov Copper-based catalysts confined within a CTF have been developed for the selective reduction of CO2 to hydrocarbons. researchgate.net

Nitrogen Fixation: The electrochemical reduction of nitrogen to ammonia (B1221849) under ambient conditions is a major challenge. Triazine-based materials are being explored for this purpose, as the nitrogen sites within the framework may help to bind and activate N2 molecules, facilitating their conversion to ammonia. rsc.org

Metal-Free Catalytic Systems

A significant area of innovation involves the use of triazine derivatives as efficient metal-free catalysts. rsc.org This approach addresses the high cost and scarcity of precious metal catalysts traditionally used in many chemical processes. The catalytic activity in these systems is attributed to the intrinsic properties of the triazine framework itself, where the nitrogen atoms are thought to mimic the function of a metal center. rsc.org

These metal-free systems, often based on Covalent Triazine Polymers, have been successfully applied in photocatalytic hydrogenation. nih.gov For example, a thiophene-containing covalent triazine polymer with donor-acceptor units can catalyze the hydrogenation of unsaturated organic molecules under visible light, demonstrating excellent stability and recyclability. nih.gov The development of these catalysts is a step towards more sustainable and environmentally friendly chemical synthesis, reducing reliance on expensive and often toxic heavy metals. rsc.org

Innovations in Materials Science

Covalent Triazine Frameworks (CTFs) as Porous Organic Polymers

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their robust structure, composed of aromatic units linked by 1,3,5-triazine rings. rsc.orgacs.org These strong covalent bonds grant CTFs high thermal and chemical stability. rsc.org Synthesized through reactions like ionothermal trimerization of aromatic nitriles, CTFs possess a porous, π-conjugated architecture. acs.orgnih.gov

Their distinctive physicochemical properties, such as high specific surface area, tunable pore structures, and high nitrogen content, make them highly attractive for a wide range of applications. rsc.orgrsc.org The inherent porosity and chemical stability of CTFs have positioned them as leading candidates for innovations in gas separation, catalysis, and energy storage. rsc.orgacs.org

Gas Adsorption and Separation Research

The well-defined microporosity and high surface area of CTFs make them excellent materials for gas adsorption and separation. researchgate.net The nitrogen-rich framework exhibits a strong affinity for CO2 due to the interaction between the quadrupole moment of CO2 and the Lewis basic nitrogen atoms in the triazine rings. nih.govmdpi.com This has led to extensive research into their use for carbon capture and storage (CCS).

Research has demonstrated that CTFs can exhibit high CO2 uptake capacity and selectivity over other gases like N2 and CH4. hhu.de For instance, CTFs derived from triptycene (B166850) and fluorene (B118485) motifs showed a CO2 uptake capacity of up to 4.24 mmol g⁻¹ at 273 K and 1 bar. hhu.de Mixed-matrix membranes (MMMs) incorporating CTFs as a filler material have also been developed, showing enhanced gas separation performance. The addition of CTF-1 to a polysulfone polymer membrane increased CO2/N2 selectivity, demonstrating the potential of these materials in industrial gas separation processes. nih.govuni-duesseldorf.de

Gas Adsorption Capacities of Various Covalent Triazine Frameworks (CTFs)

| Framework | Surface Area (m²/g) | CO₂ Uptake (cm³/g at 273 K, 1 bar) | CH₄ Uptake (cm³/g at 273 K, 1 bar) | Reference |

|---|---|---|---|---|

| CTF-TPC | 1668 | 95 | 41 | hhu.de |

| CTF-FL | 1009 | 84 | 32 | hhu.de |

| CTF-hex4 | 493 | 76.4 | 26.6 | mdpi.com |

| CTF-hex6 | 1728 | 66.3 | 24.2 | mdpi.com |

| PCTF-8 | 625 | 56 | 17 | uni-duesseldorf.de |

Advanced Electrochemical Energy Storage Devices (e.g., Batteries, Supercapacitors)

Covalent Triazine Frameworks are being actively investigated as next-generation materials for electrochemical energy storage devices, including batteries and supercapacitors. rsc.org Their high surface area, porous structure, and redox-active triazine units provide an ideal environment for ion storage and transport, which is critical for high-performance energy storage. citedrive.comoaepublish.com

In lithium-ion batteries (LIBs) and other metal-ion batteries (e.g., sodium, potassium, zinc), CTFs have been used as electrode materials. rsc.orgrsc.org The rich nitrogen content provides abundant active sites for electrochemical reactions, and the robust framework can accommodate the mechanical stress during ion insertion/extraction cycles, leading to enhanced cycling stability and rate performance. rsc.orgoaepublish.com For example, when used as a cathode material for LIBs, one CTF demonstrated a capacity of 106.3 mA h g⁻¹ after 400 cycles at a current density of 200 mA g⁻¹, with a minimal capacity decay rate of 0.03% per cycle. rsc.org

CTFs also show great potential in supercapacitors, where their high surface area allows for significant charge accumulation at the electrode-electrolyte interface. A π-conjugated crystalline framework exhibited a specific capacitance of over 600 F g⁻¹ at a scan rate of 10 mV s⁻¹, among the highest reported for covalent organic framework materials. researchgate.net These properties highlight the potential of CTFs to improve the energy and power densities of future energy storage systems. rsc.orgcitedrive.com

Performance of CTFs in Electrochemical Energy Storage

| Device Type | CTF Application | Key Performance Metric | Reference |

|---|---|---|---|

| Lithium-Ion Battery (LIB) | Cathode Material (APTO-CTF-400) | 106.3 mAh/g after 400 cycles | rsc.org |

| Lithium-Ion Battery (LIB) | Nanohybrid Electrode (CTF on Graphene) | 135 mAh/g at 15 A/g after 5000 cycles | oaepublish.com |

| Supercapacitor | Electrode Material | >600 F/g at 10 mV/s | researchgate.net |

| All-Organic Battery | Electrode Material (BDMI-CTF) | Stable cycling performance | rsc.org |

Semiconducting Properties and Optoelectronic Material Development

The triazine core is a potent electron-accepting unit, a property that makes its derivatives promising candidates for use in organic electronics as electron transporters and components of emissive materials. nih.gov This high electron affinity, combined with thermal stability, has driven research into triazine-based materials for applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govmdpi.com

Theoretical and experimental studies on various triazine isomers reveal how their electronic structures can be tuned for optoelectronic applications. For instance, density functional theory (DFT) calculations on 1,2,4-triazine (B1199460) derivatives have been used to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, energy gaps, and open-circuit voltage (Voc), indicating their suitability as sensitizers in DSSCs. mdpi.com In these systems, the triazine ring often acts as an electron acceptor, facilitating charge transfer processes crucial for photovoltaic performance. mdpi.comnih.gov

Similarly, derivatives of 1,3,5-triazine (s-triazine) are extensively used in OLEDs. hw.ac.uk They can be easily functionalized at the 2,4,6 positions to create materials with diverse electronic properties, including thermally activated delayed fluorescence (TADF) emitters. hw.ac.uk The stable aromatic structure of the triazine ring contributes to the operational lifetime of these devices. hw.ac.uk While the parent 1,2,3-triazine has been studied spectroscopically to understand its fundamental electronic states and ionization potentials, its integration into functional semiconducting materials is not as developed as its isomers. hw.ac.uk However, the foundational electronic properties suggest potential for future exploration in this area.

| Triazine Derivative Family | Potential Application | Key Optoelectronic Properties | Reference |

|---|---|---|---|

| 1,2,4-Triazine Derivatives | Dye-Sensitized Solar Cells (DSSCs) | Calculated open-circuit voltage (Voc) range of 1.738 to 1.938 eV; LUMO levels suitable for electron injection into TiO₂. | mdpi.comnih.gov |

| 1,3,5-Triazine Derivatives | Organic Light-Emitting Diodes (OLEDs) | Used as electron-donating or accepting cores in TADF emitters; stable aromatic structure enhances device lifetime. | hw.ac.uk |

| Substituted 1,3,5-Triazines | Organic Semiconductors | Thermal activation energy (band gap) can be tuned by substituent groups, with measured values ranging from 2.9 to 3.4 eV. | researchgate.net |

| Parent 1,2,3-Triazine | Fundamental Research | Characterized by VUV absorption and electron energy-loss spectroscopy to determine electronic states and ionization potentials. | hw.ac.uk |

High-Performance Polymeric Materials with Triazine Moieties

The triazine framework, particularly the 1,3,5-triazine (s-triazine) moiety, is a cornerstone in the synthesis of high-performance polymers. The inclusion of this nitrogen-rich heterocyclic ring into a polymer backbone imparts desirable properties such as high thermal stability, flame retardancy, and chemical resistance. These polymers find use as advanced composites, adhesives, and functional materials. chim.it

The synthesis of triazine-based polymers can be achieved through various strategies. Polycondensation reactions between melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) and aldehydes can produce porous organic polymers (POPs) with high thermal stability and surface area, suitable for applications in catalysis and adsorption. mdpi.com Another common approach is the Friedel–Crafts reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aromatic compounds, which creates robust, crosslinked polymeric networks. nih.gov Furthermore, the cyclotrimerization of nitrile-containing monomers is a direct method to form the triazine ring during polymerization, leading to highly stable materials. nih.gov